Trifluperidol

Overview

Description

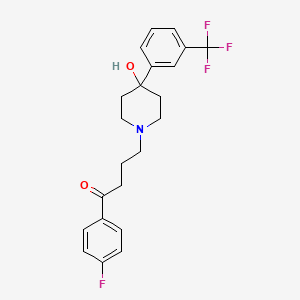

Trifluperidol is a small molecule that belongs to the butyrophenone chemical class . It is an experimental drug with the chemical formula C22H23F4NO2 . It has properties similar to those of haloperidol but is considerably more potent by weight .

Synthesis Analysis

The synthesis of Trifluperidol involves a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, which gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol . This is followed by catalytic hydrogenation to remove the benzyl protecting group, resulting in 4-[3-(trifluoromethyl)phenyl]-4-piperidinol . The final step is alkylation with 4-Chloro-4’-fluorobutyrophenone, which introduces the sidechain and completes the synthesis of Trifluperidol .Molecular Structure Analysis

The molecular structure of Trifluperidol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Trifluperidol may increase the antipsychotic activities of Amisulpride. The risk or severity of adverse effects can be increased when Amitriptyline is combined with Trifluperidol .Physical And Chemical Properties Analysis

Trifluperidol is a small molecule with an average weight of 409.425 and a monoisotopic weight of 409.166491637 .Scientific Research Applications

Antipsychotic Treatment in Psychiatry

Specific Scientific Field

Psychiatry and neurology.

Summary

Trifluperidol is a typical antipsychotic belonging to the butyrophenone chemical class. It shares general properties with haloperidol but is significantly more potent by weight. However, it also causes relatively more severe side effects, including tardive dyskinesia and other extrapyramidal effects .

Experimental Procedures

Trifluperidol is administered orally, typically in fruit juice after meals. Dosages vary based on age, with starting maximum and maintenance doses adjusted accordingly .

Results

Trifluperidol effectively manages psychotic symptoms, although its side effects warrant careful monitoring and management.

Neuroprotective Properties

Specific Scientific Field

Neuroscience and neuroprotection.

Summary

Preclinical evidence suggests that Trifluperidol has neuroprotective properties. It reduces tumor necrosis factor-alpha (TNF-α) and nitric oxide secretion in microglial cells, potentially mitigating neurotoxicity. Additionally, it modulates proinflammatory cytokines (IL-1-beta and IL-2) in glial cells .

Experimental Procedures

In vitro studies demonstrate Trifluperidol’s effects on cytokine regulation and neuroinflammation.

Results

Trifluperidol shows promise as a neuroprotective agent, but further research is needed to validate its clinical efficacy.

Multi-Target Drug Treatments for Neurodegenerative Diseases

Specific Scientific Field

Neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s).

Summary

Genomic-scale metabolic models and control theory reveal that metabolic switches (MSs) play a role in neurotoxicity. Trifluperidol, along with other drugs (e.g., Trifluoperazine, Disulfiram, and Haloperidol), indirectly regulates specific MSs. Ligand-binding or allosteric cavities in these MSs offer druggable potential .

Safety And Hazards

Trifluperidol is toxic if swallowed . It is advised to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . If swallowed, it is recommended to immediately call a poison center, rinse mouth, and dispose of contents/container to an approved waste disposal plant .

Relevant Papers

- A paper titled “A New Butyrophenone: Trifluperidol a Psychiatric Evaluation in a Pediatric Setting” discusses the use of Trifluperidol in controlling behavioural disorders in disturbed children without impairing mental alertness .

- Another paper titled “A Double Blind Comparison of Trifluperidol and Trifluoperazine in Chronic Schizophrenic Patients” compares Trifluperidol with Trifluoperazine in the treatment of chronic schizophrenic patients .

- A recent paper titled “Reappraisal of trifluperidol against Nsp3 as a potential therapeutic for novel COVID-19: a molecular docking and dynamics study” investigates the potential therapeutic use of Trifluperidol against novel COVID-19 .

properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4NO2/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26/h1,3-4,6-9,15,29H,2,5,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMXUUPHFNMNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023703 | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluperidol | |

CAS RN |

749-13-3 | |

| Record name | Trifluperidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluperidol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000749133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluperidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13552 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifluperidol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trifluperidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUPERIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8869Q7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)